B1577879 Brevinin-1PRa

Brevinin-1PRa

Número de catálogo: B1577879
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brevinin-1PRa is a host-defense peptide identified in the skin secretions of the North American leopard frogs, Lithobates blairi and Lithobates yavapaiensis. It belongs to the brevinin-1 family, a class of antimicrobial peptides (AMPs) characterized by their potent cytolytic activity against bacteria, fungi, and other pathogens. Brevinin-1PRa is structurally defined by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain formed by a disulfide bridge, a motif common to many amphibian-derived AMPs . Its primary function involves disrupting microbial membranes through hydrophobic and electrostatic interactions, making it a critical component of the innate immune system in amphibians.

Propiedades

Bioactividad

Antibacterial, Antifungal

Secuencia

FLPVLTGLTPSIVPKLVCLLTKKC

Origen del producto

United States

Comparación Con Compuestos Similares

Brevinin-1PRa shares structural and functional similarities with other peptides isolated from frog skin secretions. Below is a detailed analysis of its key distinctions and parallels with related compounds:

Structural Comparison
Peptide Structural Features Source
Brevinin-1PRa N-terminal α-helix, C-terminal cyclic heptapeptide (Cys-Cys motif) Lithobates blairi/yavapaiensis
Esculentin-2PRa Longer α-helical domain (37 residues), lacks cyclic C-terminal Rana pretiosa (declining population)
Ranatuerin-2PRa Linear structure with a single disulfide bond, shorter hydrophobic core Rana pretiosa (declining population)
Temporin-PRb Short (13 residues), linear, highly cationic Rana pretiosa (multiple populations)

Key Observations :

  • Brevinin-1PRa’s cyclic C-terminal domain differentiates it from linear peptides like esculentin-2PRa and ranatuerin-2PRa. This structural feature enhances its stability and membrane permeability .
  • Temporin-PRb, despite its shorter length, shares a high cationic charge with Brevinin-1PRa, suggesting overlapping mechanisms for microbial membrane disruption.
Functional and Antimicrobial Activity
  • Brevinin-1PRa vs. Esculentin-2PRa : Esculentin-2PRa’s extended α-helix may confer broader-spectrum activity against Gram-negative bacteria, whereas Brevinin-1PRa’s cyclic domain likely enhances efficacy against fungi .
  • Brevinin-1PRa vs. Ranatuerin-2PRa : Ranatuerin-2PRa’s linear structure may limit its stability in physiological environments compared to Brevinin-1PRa, which is stabilized by disulfide bonds .
  • Population-Specific Variants: Notably, peptides like ranatuerin-2PRd and temporin-PRa were detected in declining frog populations but absent in stable populations, suggesting environmental or genetic factors influence peptide expression .
Research Findings
  • Diversity in Peptide Expression : In Rana pretiosa, Brevinin-1PRa coexists with temporin-PRb and ranatuerin-2PRa in stable populations, while declining populations exhibit unique peptides (e.g., ranatuerin-2PRf, temporin-PRd) absent elsewhere .
  • Evolutionary Implications : The structural conservation of Brevinin-1PRa across frog species highlights its evolutionary importance in amphibian immunity, while variations in temporin and ranatuerin families suggest adaptive diversification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.